8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(2-Methoxybenzoyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to minimize the formation of side products.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Reduction: Selective reduction can be achieved using strong reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran) under an inert atmosphere.
Substitution: Nucleophiles like sodium methoxide in methanol or other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octan-3-ol: A structurally related compound with similar reactivity and applications.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with potential biological activities.
2-Substituted-2,4-dimethyl-8-oxabicyclo[3.2.1]octan-3-ones: Known for their use as catalysts in asymmetric synthesis.
Uniqueness
8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern and the presence of the methoxybenzoyl group. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with enhanced properties.
Properties
IUPAC Name |
(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-14-5-3-2-4-13(14)15(18)16-10-6-7-11(16)9-12(17)8-10/h2-5,10-12,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUYQAFBALLZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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